2,3-Didechloroethyl-ifosfamide

Description

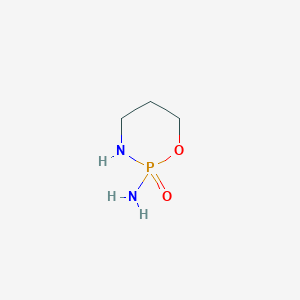

Structure

3D Structure

Properties

CAS No. |

5638-55-1 |

|---|---|

Molecular Formula |

C3H9N2O2P |

Molecular Weight |

136.09 g/mol |

IUPAC Name |

2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |

InChI |

InChI=1S/C3H9N2O2P/c4-8(6)5-2-1-3-7-8/h1-3H2,(H3,4,5,6) |

InChI Key |

MIXHOBKUJPATMK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNP(=O)(OC1)N |

Origin of Product |

United States |

Formation Pathways and Enzymatic Biotransformation of 2,3 Didechloroethyl Ifosfamide

N-Dechloroethylation as a Primary Oxidative Detoxification Pathway

N-dechloroethylation represents a major oxidative pathway in the metabolism of ifosfamide (B1674421), competing directly with the 4-hydroxylation pathway required for its therapeutic activation. nih.govclinpgx.org This process involves the removal of a chloroethyl group from either the N2 or N3 position on the ifosfamide molecule, resulting in the formation of 2-dechloroethylifosfamide (B48629) or 3-dechloroethylifosfamide, respectively. nih.gov This reaction also produces equimolar amounts of chloroacetaldehyde, a metabolite linked to neurotoxic and nephrotoxic effects. clinpgx.orgnih.gov While termed a detoxification or inactivation pathway because it prevents the formation of the active ifosfamide mustard, the N-dechloroethylation route generates its own set of toxic byproducts. nih.govnih.gov The balance between 4-hydroxylation and N-dechloroethylation is a critical determinant of both the efficacy and the toxicity profile of ifosfamide treatment. clinpgx.org

Cytochrome P450 Isoforms Mediating 2,3-Didechloroethyl-ifosfamide Formation

The enzymatic catalysis of ifosfamide N-dechloroethylation is predominantly carried out by specific isoforms of the cytochrome P450 superfamily, with a clear distinction between the major and minor contributors to this metabolic process.

Extensive research has identified CYP3A4 and CYP2B6 as the principal enzymes responsible for catalyzing the N-dechloroethylation of ifosfamide in the human liver. nih.govnih.govnih.gov Studies using human liver microsomes have shown a strong correlation between the rate of N-dechloroethylation and the expression levels of CYP3A4. nih.gov On average, CYP3A4 is estimated to catalyze approximately 70% of this metabolic reaction, though this can range from 40% to 90% depending on the individual. nih.gov The remaining activity is largely attributed to CYP2B6, which can contribute anywhere from 10% to 70% of the N-dechloroethylation, varying based on the CYP2B6 content in an individual's liver. nih.gov The significant role of these two enzymes is further substantiated by inhibition studies, where the CYP3A inhibitor troleandomycin (B1681591) and monoclonal antibodies specific to CYP2B6 effectively suppress the formation of N-dechloroethylated metabolites. nih.govnih.govclinpgx.org CYP3A5, which shares significant homology with CYP3A4, is also involved in this pathway. nih.govnih.govnih.gov

| Cytochrome P450 Isoform | Relative Contribution to Ifosfamide N-dechloroethylation |

|---|---|

| CYP3A4 | ~70% (Range: 40-90%) nih.gov |

| CYP2B6 | ~30% (Range: 10-70%) nih.gov |

Enantioselective Metabolism in this compound Generation

Ifosfamide is a chiral compound administered as a racemic mixture of its (R)- and (S)-enantiomers. nih.govclinpgx.org The biotransformation of these enantiomers, particularly through the N-dechloroethylation pathway, is highly stereoselective, involving different metabolic clearances and isozyme-specific product formations. nih.govclinpgx.orgnih.gov

The stereoselectivity of ifosfamide metabolism extends to the specific dechloroethylated products formed by each major CYP isozyme. There is a striking specificity in which enzyme produces which metabolite from a given enantiomer. nih.govnih.gov

CYP2B6 primarily catalyzes the formation of (S)-3-dechloroethyl-ifosfamide (from the R-enantiomer) and (S)-2-dechloroethyl-ifosfamide (from the S-enantiomer). nih.govnih.govclinpgx.org

CYP3A4/5 , in contrast, preferentially produce (R)-2-dechloroethyl-ifosfamide (from the R-enantiomer) and (R)-3-dechloroethyl-ifosfamide (from the S-enantiomer). nih.govnih.govclinpgx.org

This distinct and opposing enantiomeric preference of CYP2B6 and CYP3A4/5 highlights the complex and highly specific nature of ifosfamide's biotransformation. nih.govnih.govtandfonline.com

| Ifosfamide Enantiomer (Substrate) | Predominant CYP Isozyme | Dechloroethylated Metabolite Formed |

|---|---|---|

| (R)-Ifosfamide | CYP3A4/5 | (R)-2-dechloroethyl-ifosfamide nih.govnih.gov |

| CYP2B6 | (S)-3-dechloroethyl-ifosfamide nih.govnih.gov | |

| (S)-Ifosfamide | CYP3A4/5 | (R)-3-dechloroethyl-ifosfamide nih.govnih.gov |

| CYP2B6 | (S)-2-dechloroethyl-ifosfamide nih.govnih.gov |

Regulation of Ifosfamide Metabolism and Impact on this compound Formation

The rate and direction of ifosfamide metabolism, including the N-dechloroethylation pathway that produces 2- and 3-dechloroethylifosfamide, are not static. They can be significantly influenced by both the parent drug itself and by a variety of co-administered compounds that modulate the activity of key metabolizing enzymes.

Ifosfamide has the capacity to induce its own metabolism, a phenomenon known as autoinduction. nih.govclinpgx.org It achieves this by activating the pregnane (B1235032) X receptor (PXR), which in turn leads to the transcriptional upregulation of the CYP3A4 gene. nih.gov Since CYP3A4 is one of the principal enzymes involved in the N-dechloroethylation of ifosfamide, this autoinduction can increase the rate of formation of 2- and 3-dechloroethylifosfamide over time with repeated administration. nih.govnih.gov This suggests that the metabolic profile of ifosfamide can shift during the course of therapy, potentially leading to an increased proportion of the drug being directed down the deactivation pathway. nih.govclinpgx.org Evidence of this is seen in pharmacokinetic studies where the elimination half-life of ifosfamide decreases after repeated doses. hiv-druginteractions.org

The administration of other drugs that induce or inhibit CYP enzymes can significantly alter the metabolic fate of ifosfamide, thereby affecting the production of its dechloroethylated metabolites.

Enzyme Inducers: Co-administration of ifosfamide with substances that induce CYP3A4 and/or CYP2B6 can accelerate its metabolism. For instance, the potent CYP3A4/CYP2B6 inducer rifampin has been shown to increase the clearance of ifosfamide and enhance the fraction of the drug that is metabolized into dechloroethylated products. nih.gov Similarly, phenobarbital, an inducer of CYP2B enzymes, was found in preclinical models to significantly decrease the proportion of ifosfamide undergoing the desired activation via 4-hydroxylation, thereby shifting the balance toward the N-dechloroethylation pathway. nih.govhiv-druginteractions.org Other known CYP3A4 inducers include drugs such as carbamazepine, phenytoin, and the herbal supplement St. John's wort. nih.gov

| Phenytoin | CYP3A4 | Potential for enhanced metabolism | Potential for increased formation nih.gov |

Enzyme Inhibitors: Conversely, compounds that inhibit CYP3A4 or CYP2B6 can slow the metabolism of ifosfamide. The potent CYP3A4 inhibitor ketoconazole (B1673606) was found to reduce the formation of the active metabolite 4-hydroxyifosfamide, but it did not significantly alter the exposure to or the fraction of ifosfamide converted to the dechloroethylated metabolites. nih.gov This suggests a complex interplay between the different metabolic pathways. Other substances, such as aprepitant, which can inhibit CYP3A4, have been reported to potentially increase the concentration of ifosfamide metabolites. jst.go.jp Additional examples of CYP3A4 inhibitors include itraconazole, sorafenib, and grapefruit juice. nih.gov

Biochemical and Molecular Characterization of 2,3 Didechloroethyl Ifosfamide

Characterization as Detoxified and Inactive Metabolites

The metabolism of the chemotherapeutic agent ifosfamide (B1674421) involves several complex pathways, primarily occurring in the liver. A significant route for ifosfamide biotransformation is N-dechloroethylation, an oxidative process that results in the formation of 2-dechloroethylifosfamide (B48629) and 3-dechloroethylifosfamide. nih.gov This metabolic process is widely characterized as a major detoxification pathway. nih.govclinpgx.org Unlike the parent compound, which is a prodrug, these dechloroethylated metabolites are considered inactivated and detoxified forms. nih.gov The N-dechloroethylation reaction is primarily mediated by cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4. nih.govnih.gov This pathway effectively diverts ifosfamide away from the metabolic route that leads to the generation of its therapeutically active alkylating species. clinpgx.org Consequently, 2,3-didechloroethyl-ifosfamide represents a terminal metabolite that does not contribute to the desired cytotoxic effects of the parent drug.

Competition with Bioactivation Pathways of Ifosfamide

The metabolic fate of ifosfamide is determined by a critical balance between two competing oxidative pathways: 4-hydroxylation and N-dechloroethylation. nih.govclinpgx.org The 4-hydroxylation pathway is the essential bioactivation step, leading to the formation of the active anticancer agent, isophosphoramide mustard. nih.govnih.govclinpgx.org Conversely, the N-dechloroethylation pathway, which produces this compound, is a detoxification route that renders the drug inactive. nih.gov

These two pathways are in direct competition, as they are catalyzed by the same primary enzyme systems, namely CYP3A4 and CYP2B6. nih.govnih.gov The rate at which each pathway proceeds can significantly influence both the efficacy and the toxicity profile of ifosfamide treatment. A higher rate of 4-hydroxylation favors the therapeutic effect, while a predominant N-dechloroethylation pathway leads to increased detoxification and potentially reduced anticancer activity. nih.govclinpgx.org It is estimated that a substantial fraction, between 25% and 60% of an administered ifosfamide dose, may be processed through this inactivating N-dechloroethylation pathway in humans. nih.gov

| Metabolic Pathway | Key Enzymes | Primary Metabolite | Metabolic Outcome | Reference |

|---|---|---|---|---|

| 4-Hydroxylation | CYP3A4, CYP2B6 | 4-Hydroxyifosfamide | Bioactivation (leads to active Isophosphoramide mustard) | nih.govnih.gov |

| N-Dechloroethylation | CYP3A4, CYP2B6 | This compound | Detoxification / Inactivation | nih.govnih.gov |

Molecular Mechanisms of Inactivity (e.g., absence of DNA alkylating capacity)

The cytotoxic and therapeutic effects of ifosfamide are not exerted by the drug itself but by its ultimate active metabolite, isophosphoramide mustard. clinpgx.org This molecule is a bifunctional alkylating agent, meaning it possesses two reactive chloroethyl groups. researchgate.net These groups enable the formation of highly reactive aziridinium (B1262131) ions that can covalently bind to nucleophilic sites on DNA. This process leads to the formation of interstrand and intrastrand cross-links within the DNA double helix. clinpgx.org These DNA lesions are highly toxic to cells as they inhibit essential processes like DNA replication and transcription, ultimately triggering cell death (apoptosis). clinpgx.orgnih.gov

The formation of this compound through N-dechloroethylation involves the enzymatic removal of one of the essential chloroethyl side chains from the parent molecule. nih.gov This structural alteration fundamentally compromises the molecule's ability to function as an alkylating agent. Without both chloroethyl arms, the metabolite cannot form the DNA cross-links that are the hallmark of ifosfamide's anticancer activity. The absence of this bifunctional DNA alkylating capacity is the core molecular reason for the classification of this compound as a therapeutically inactive metabolite. clinpgx.orgnih.govnih.gov

Stability and Degradation Kinetics

Detailed studies focusing specifically on the stability and degradation kinetics of this compound are not extensively available in the published literature. However, the stability of such metabolites is generally governed by fundamental principles of chemical kinetics. Like most pharmaceutical compounds and their metabolites, the degradation of this compound would be expected to be influenced by environmental factors such as pH, temperature, and the presence of oxidative or hydrolytic conditions.

Chemical degradation processes for such molecules often follow pseudo-first-order kinetics, where the rate of degradation is proportional to the concentration of the metabolite. nih.gov Key parameters used to characterize these kinetics include the degradation rate constant (k), the half-life (t½), which is the time required for the concentration to decrease by 50%, and the shelf-life (t90%), the time until 10% of the compound has degraded. nih.govnih.gov While specific values for this compound are not documented, any future stability studies would aim to quantify these parameters under various stress conditions to fully characterize its chemical persistence.

Analytical Methodologies for the Quantification and Characterization of 2,3 Didechloroethyl Ifosfamide

Chromatographic Separation Techniques

Chromatographic techniques are fundamental in separating complex mixtures, allowing for the isolation and individual analysis of specific compounds. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are two such powerful techniques that have been instrumental in the study of ifosfamide (B1674421) and its metabolites.

High-Performance Liquid Chromatography (HPLC) is a well-established technique for the separation and quantification of ifosfamide and its dechloroethylated metabolites in various biological matrices. HPLC methods, often coupled with ultraviolet (UV) detection, have been developed for the simultaneous determination of the parent drug and its metabolites. For instance, a method utilizing a C18 column with a mobile phase consisting of a phosphate (B84403) buffer and acetonitrile (B52724) has been successfully used for their simultaneous determination in plasma. alispharm.com

In degradation studies, HPLC is crucial for monitoring the stability of the parent compound and the formation of its metabolites over time and under different conditions. The technique's ability to separate the analytes of interest from other components in the sample matrix is essential for accurate quantification. The precision and accuracy of HPLC methods are demonstrated by low coefficients of variation and high recovery rates, making it a reliable tool for pharmacokinetic and bioequivalence studies. alispharm.com

Table 1: Example of HPLC Method Parameters for Ifosfamide and Metabolite Analysis

| Parameter | Value |

| Column | C18 (5µm, 150 x 4 mm) |

| Mobile Phase | Phosphate buffer (10 mM, pH 6.0): Acetonitrile (77.25:22.75) |

| Flow Rate | 1 mL/min |

| Detection | UV at 195 nm |

| Lower Limit of Quantification (LOQ) | 3 µM |

This table is illustrative and based on data from published methodologies. alispharm.com

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. ijcrt.org This is achieved through the use of columns packed with smaller particles (typically sub-2 µm) and instrumentation capable of handling higher operating pressures. rjptonline.orgbiomedres.us

The primary advantages of UPLC in the analysis of ifosfamide and its metabolites include:

Faster Analysis Times: UPLC can significantly reduce run times, often by a factor of up to nine compared to traditional HPLC, which enhances laboratory productivity. biomedres.usnih.gov

Improved Resolution: The smaller particle size leads to narrower peaks and better separation of closely eluting compounds, which is critical when analyzing complex biological samples. ijcrt.org

Increased Sensitivity: The narrower peaks result in a higher signal-to-noise ratio, allowing for the detection and quantification of metabolites at lower concentrations. ijcrt.org

Reduced Solvent Consumption: The faster analysis times and smaller column dimensions lead to a significant reduction in the consumption of mobile phase, making it a more environmentally friendly and cost-effective technique. ijcrt.orgnih.gov

A UPLC-MS/MS method has been developed for the rapid and sensitive measurement of ifosfamide in dried blood spots, demonstrating the technique's utility in clinical monitoring. nih.gov This method utilized a BEH-C18 column (2.1 x 100 mm, 1.7 µm) and achieved a linear range of 100–10000 ng/mL. nih.gov

Mass Spectrometry-Based Detection and Characterization

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with liquid chromatography, it provides a highly sensitive and selective method for the quantification and structural characterization of drug metabolites.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the sensitive and simultaneous quantification of ifosfamide and its dechloroethylated metabolites in biological matrices. This technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

In an LC-MS/MS assay, the analytes are first separated by the LC system and then ionized. The precursor ions corresponding to the compounds of interest are selected in the first mass spectrometer, fragmented, and the resulting product ions are detected in the second mass spectrometer. This process, known as multiple reaction monitoring (MRM), provides excellent specificity and allows for very low limits of quantification.

A specific and sensitive HPLC-electrospray ionization mass spectrometry (HPLC-ESI-MS) method has been developed for the simultaneous quantification of ifosfamide and its N2- and N3-deschloroethylifosfamide metabolites in microsomal medium. sepscience.com This method achieved a lower limit of quantification (LLOQ) of 50 ng/mL for the dechloroethylated metabolites. sepscience.com

Table 2: Example of LC-MS/MS Method Parameters

| Parameter | Value |

| LC Column | Nucleosil C18 HD (125 mm x 4 mm, 5 µm) |

| Mobile Phase | 2 mM ammonium (B1175870) formate (B1220265) and methanol (B129727) (step gradient) |

| Ionization | Electrospray Ionization (ESI) |

| Detection | Selected Ion Monitoring (SIM) |

| LLOQ (Metabolites) | 50 ng/mL |

This table is illustrative and based on data from a published HPLC-ESI-MS method. sepscience.com

The high sensitivity and specificity of LC-MS/MS make it an invaluable tool for preclinical pharmacokinetic profiling of ifosfamide and its metabolites. These studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate before it proceeds to clinical trials.

By analyzing biological samples (e.g., plasma, urine, tissue homogenates) from animal models at various time points after drug administration, researchers can determine key pharmacokinetic parameters for both the parent drug and its metabolites. This information helps in assessing the metabolic stability of the compound and identifying potential safety concerns related to metabolite accumulation.

For instance, an LC-MS/MS method was successfully applied to determine the concentrations of ifosfamide and its N-deschloroethylated metabolites in rat microsomal incubations, providing insights into the in vitro metabolism of the drug. sepscience.com

Analytical Method Validation Principles for Metabolite Quantification

The validation of analytical methods is a critical requirement to ensure the reliability and reproducibility of quantitative data for drug metabolites. Regulatory agencies provide guidelines that outline the key parameters that must be evaluated during method validation. These principles are essential for ensuring that the analytical method is suitable for its intended purpose.

Key validation parameters include:

Specificity and Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample matrix, such as endogenous compounds or other metabolites.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Accuracy: The closeness of the measured value to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentration levels.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the coefficient of variation (CV).

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be reliably quantified with acceptable accuracy and precision. sepscience.com

Recovery: The extraction efficiency of the analytical method for the analyte from the biological matrix.

Stability: The chemical stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw cycles, short-term and long-term storage).

By rigorously validating the analytical methods used for metabolite quantification, researchers can have confidence in the integrity of the data generated, which is fundamental for making informed decisions in drug development and clinical research.

Specificity and Selectivity in Complex Biological Matrices

The accurate measurement of 2- and 3-dechloroethylifosfamide in complex biological matrices, such as human plasma, demands analytical methods with high specificity and selectivity. These properties ensure that the detected signal corresponds solely to the analytes of interest, without interference from endogenous components or other metabolites.

Several chromatographic techniques have been developed to achieve this. Gas chromatography coupled with a nitrogen-phosphorus detector (GC-NPD) has demonstrated specificity for determining 2-dechloroethylifosfamide (B48629) and 3-dechloroethylifosfamide in plasma. nih.govuu.nl Similarly, gas chromatography-mass spectrometry (GC-MS) offers high selectivity, leveraging the mass-to-charge ratio for definitive identification. nih.govuu.nl

For enhanced specificity, particularly when distinguishing between stereoisomers, enantioselective liquid chromatography-mass spectrometry (LC-MS) methods are employed. An LC-MS/MS method has been developed for the specific detection of the (R) and (S) enantiomers of both 2- and 3-dechloroethylifosfamide. nih.gov The use of mass spectrometric detection is generally preferred in bioanalytical methods due to its theoretical increase in selectivity. uu.nl The development of these methods often involves evaluating various sample preparation techniques to minimize matrix effects, where components of the biological sample can interfere with the ionization of the target analytes, thereby affecting the accuracy of quantification. nih.gov

Linearity, Accuracy, and Precision in Metabolite Assays

The reliability of a bioanalytical method is established through validation of its linearity, accuracy, and precision.

Linearity defines the concentration range over which the assay provides results that are directly proportional to the concentration of the analyte. For the analysis of 2- and 3-dechloroethylifosfamide, different methods have shown linearity over specific ranges. A GC-NPD method was found to be linear from 0.0500 to 100 µg/mL for both metabolites. nih.gov A GC-MS method showed linearity in the range of 0.500-25.0 µg/mL for both 2DCE and 3DCE. nih.gov An enantioselective LC-MS method for ifosfamide enantiomers, which also detected the dechloroethylated metabolites, demonstrated a linear range of 37.50-4800 ng/mL. nih.gov

Accuracy refers to the closeness of the measured value to the true value. For the GC-NPD method, the accuracy for all compounds ranged from 93.3% to 105.4%. nih.gov The GC-MS method showed an accuracy range of 86.5% to 99.0%. nih.gov The LC-MS method reported accuracy between 89.2% and 101.5% of the nominal values. nih.gov

Precision measures the degree of scatter among a series of measurements. It is typically expressed as the relative standard deviation (RSD) and is assessed at two levels: within-day (intra-day) and between-day (inter-day) precision. The GC-NPD method demonstrated within-day precision of up to 8.0% and between-day precision of up to 9.8%. nih.gov The GC-MS method had a within-day precision of up to 9.0% and a between-day precision of up to 12.7%. nih.gov For the enantioselective LC-MS method, the intra-day precision ranged from 10.1% to 14.3% RSD, while the inter-day precision was between 3.63% and 15.8% RSD. nih.gov

| Parameter | GC-NPD nih.govuu.nl | GC-MS nih.govuu.nl | LC-MS nih.gov |

|---|---|---|---|

| Linearity Range (2DCE & 3DCE) | 0.0500 - 100 µg/mL | 0.500 - 25.0 µg/mL | 37.50 - 4800 ng/mL |

| Accuracy | 93.3% - 105.4% | 86.5% - 99.0% | 89.2% - 101.5% |

| Within-Day Precision (% RSD) | ≤ 8.0% | ≤ 9.0% | 10.1% - 14.3% |

| Between-Day Precision (% RSD) | ≤ 9.8% | ≤ 12.7% | 3.63% - 15.8% |

Limit of Quantification and Detection for Low-Concentration Metabolites

The Limit of Detection (LOD) is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the Limit of Quantification (LOQ) is the lowest concentration that can be measured with acceptable accuracy and precision. These parameters are critical for studying low-concentration metabolites.

Different analytical methods have yielded varying sensitivities for 2- and 3-dechloroethylifosfamide. A GC-NPD method was reported to have a lower limit of quantification (LLQ) of 0.0500 µg/mL for both metabolites in a 50-µL plasma sample. nih.gov In a comparative study, a GC-MS method showed higher LLQs of 0.500 µg/mL for both 2DCE and 3DCE. nih.gov An enantioselective LC-MS method was developed with a lower limit of detection (LLOD) of 5.00 ng/mL. nih.gov Another sensitive, non-derivatizing enantioselective liquid chromatography-mass spectrometry method reported a lower limit of quantification of 1 ng/mL. nih.gov

| Method | Analyte | Limit of Quantification (LOQ/LLQ) | Limit of Detection (LOD/LLOD) |

|---|---|---|---|

| GC-NPD nih.govuu.nl | 2DCE & 3DCE | 0.0500 µg/mL (50 ng/mL) | Not Reported |

| GC-MS nih.govuu.nl | 2DCE & 3DCE | 0.500 µg/mL (500 ng/mL) | Not Reported |

| LC-MS nih.gov | Ifosfamide enantiomers | 37.50 ng/mL (as lowest point of linear range) | 5.00 ng/mL |

| Enantioselective LC-MS/MS nih.gov | (R) & (S)-2DCE and 3DCE | 1 ng/mL | Not Reported |

Considerations for Sample Preparation and Handling in Metabolite Analysis

The integrity of analytical results for 2,3-didechloroethylifosfamide relies heavily on appropriate sample preparation and handling. The primary goal of sample preparation is to isolate the analytes from interfering plasma components and concentrate them for analysis. uu.nl

Commonly used techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). One method involves LLE with ethyl acetate (B1210297) after alkalinization of the plasma sample and the addition of an internal standard. nih.govuu.nl Another approach utilizes SPE, where plasma samples are loaded onto cartridges, washed, and then the retained compounds are eluted with methanol. nih.gov The choice of method can be guided by evaluating the matrix effect, which can be assessed using a post-column infusion system to compare different extraction techniques like LLE, protein precipitation, and various SPE modes. nih.gov

Sample stability is another critical consideration. The stability of ifosfamide and its metabolites must be evaluated under various storage and handling conditions. One study found that while analytical standard solutions were stable for 15 days at -80°C, the stability of ifosfamide in spiked plasma samples was only guaranteed for one freeze-thaw cycle. nih.gov Short-term "bench-top" stability at room temperature and stability in the autosampler are also assessed to ensure that the analyte concentration does not change during the analytical process. nih.gov For instance, samples were found to be stable for at least 4 hours at room temperature and for 35 hours in a cooled autosampler. nih.gov

Preclinical Research Models for Investigating 2,3 Didechloroethyl Ifosfamide Formation and Fate

In Vivo Animal Models for Metabolite Pharmacokinetics

In vivo animal models are indispensable for understanding how a compound and its metabolites are absorbed, distributed, metabolized, and excreted (ADME) within a whole, living organism. These models provide crucial pharmacokinetic data that cannot be obtained from in vitro systems.

Rodent models, primarily mice and rats, are widely used to study the in vivo metabolism of ifosfamide (B1674421). Following administration of the drug, biological samples such as plasma and urine can be collected over time and analyzed to identify and quantify the parent drug and its metabolites.

Studies in mice have successfully used techniques like ultra-performance liquid chromatography-linked mass spectrometry (UPLC-MS) to profile the full spectrum of ifosfamide metabolites. These investigations have confirmed that N-dechloroethylation is a major metabolic pathway in mice, leading to the in vivo formation of 2- and 3-dechloroethylifosfamide. nih.gov Similarly, pharmacokinetic studies in rats have been used to investigate how the metabolic pathways can be modulated. For instance, pretreatment of rats with phenobarbital, an inducer of CYP2B enzymes, was found to significantly alter the balance of metabolism, decreasing the fraction of ifosfamide that undergoes the desired 4-hydroxylation activation pathway. This demonstrates the utility of rodent models in studying how external factors can influence the formation of N-dechloroethylated metabolites.

Human tumor xenograft models, in which human cancer cells are implanted into immunodeficient mice, are a key tool in preclinical oncology research. These models allow for the evaluation of a drug's activity against a human tumor growing in a complex in vivo environment.

While these models are most frequently used to assess the antineoplastic efficacy of the parent drug, they also serve as a valuable platform for studying the systemic disposition of metabolites. By administering ifosfamide to tumor-bearing mice, researchers can analyze how the presence of a tumor influences the drug's pharmacokinetics and metabolism. Plasma, tumor tissue, and other organs can be harvested to determine the concentration and distribution of metabolites like 2- and 3-dechloroethylifosfamide. This provides insight into whether the metabolites penetrate the tumor tissue and how their systemic exposure profiles might differ between tumor-bearing and non-tumor-bearing animals. Such studies are critical for linking the systemic fate of metabolites to both the therapeutic effects and potential toxicities observed in a more clinically relevant model.

Advanced In Vitro Systems for Mimicking Metabolic Environments

Traditional 2D cell cultures have limitations in replicating the complex architecture and functionality of human organs, which can impact the accuracy of metabolic predictions. To overcome these challenges, advanced in vitro systems, including three-dimensional (3D) cell culture models and organ-on-a-chip technologies, have emerged as powerful tools in metabolite research.

Three-dimensional cell culture models, such as spheroids, more closely mimic the in vivo environment by allowing cells to interact with each other and the extracellular matrix in a three-dimensional space. researchgate.net This enhanced cellular interaction promotes a more differentiated and physiologically representative state, which is crucial for studying drug metabolism.

For the investigation of ifosfamide metabolism, 3D liver spheroid models have demonstrated significant advantages over their 2D counterparts. These models maintain the expression and activity of key drug-metabolizing enzymes, such as cytochrome P450s, for extended periods. This longevity allows for the study of the metabolism of compounds over longer durations, which is particularly relevant for prodrugs like ifosfamide that require metabolic activation.

Research using 3D hepatocyte spheroids has shown that these models can effectively metabolize parent drug compounds and provide insights into the formation of various metabolites. While specific quantitative data on the formation of 2,3-didechloroethyl-ifosfamide in these models is not extensively detailed in the available literature, the established metabolic competency of these systems suggests their suitability for such investigations. The ability of 3D spheroids to better replicate the in vivo hepatic environment makes them a valuable tool for studying the complex pathways of ifosfamide biotransformation, including the dechloroethylation route.

| Feature | 2D Cell Culture Models | 3D Cell Culture Models (Spheroids) |

|---|---|---|

| Cell Morphology | Flattened, monolayer | Spherical aggregates, tissue-like |

| Cell-Cell Interactions | Limited | Extensive |

| Metabolic Enzyme Activity | Rapid decline | Sustained for longer periods |

| Physiological Relevance | Low | High |

| Application to Ifosfamide Metabolism | Limited predictive value | More accurate modeling of metabolic pathways |

Organ-on-a-chip (OOC) technologies represent a further advancement in mimicking human physiology in vitro. These microfluidic devices contain living cells in continuously perfused microchambers, recreating the functional units of organs. Multi-organ-on-a-chip systems allow for the investigation of the interplay between different organs in drug metabolism and toxicity.

In the context of ifosfamide, multi-organ-on-a-chip platforms have been utilized to study its metabolism in the liver and the subsequent effects on other organs. For instance, a "body-on-a-chip" system incorporating liver organoids has been used to demonstrate the metabolism of ifosfamide and the resulting production of the neurotoxic metabolite, chloroacetaldehyde, which is a downstream product of the dechloroethylation pathway that forms this compound. nih.gov This highlights the capability of OOC technology to model the complex interplay between hepatic metabolism and extrahepatic toxicity.

| Organ-on-a-Chip Model | Key Findings Related to Ifosfamide Metabolism | Relevance to this compound |

|---|---|---|

| Multi-organ-on-a-chip (including liver) | Demonstrated metabolism of ifosfamide and production of neurotoxic chloroacetaldehyde. nih.gov | Provides a platform to study the formation of dechloroethylated precursors to chloroacetaldehyde. |

| Gut-on-a-chip | Showed higher metabolic efficiency of ifosfamide in the intestinal model. | Enables investigation of the contribution of intestinal metabolism to the formation of this compound. |

| Liver-kidney-on-a-chip | Used to study the toxicity of ifosfamide metabolites on renal cells. | Allows for the investigation of the fate and potential renal toxicity of this compound. |

Implications of 2,3 Didechloroethyl Ifosfamide Formation in Drug Resistance Mechanisms

Role of Detoxification Pathways in Reducing Bioactive Ifosfamide (B1674421) Availability

Ifosfamide metabolism occurs primarily via two competing oxidative pathways mediated by the cytochrome P450 (CYP) enzyme system. nih.govclinpgx.org The first is the activation pathway, initiated by 4-hydroxylation, which ultimately produces the active cytotoxic metabolite, isophosphoramide mustard (IPM). nih.gov IPM is responsible for the drug's therapeutic effect by cross-linking DNA in cancer cells, which inhibits DNA synthesis and leads to apoptosis. nih.govclinpgx.org

The second, and equally significant, pathway is N-dechloroethylation, a detoxification route. nih.gov This process involves the removal of one or both of the chloroethyl side chains from the ifosfamide molecule, leading to the formation of inactive and sometimes neurotoxic metabolites, including 2-dechloroethylifosfamide (B48629), 3-dechloroethylifosfamide, and subsequently, 2,3-didechloroethyl-ifosfamide. nih.gov This detoxification pathway directly competes with the 4-hydroxylation activation pathway. nih.gov Consequently, an increased flux through the N-dechloroethylation route results in a lower yield of 4-hydroxyifosfamide, thereby reducing the amount of bioactive IPM available to act on tumor cells. This reduction in the concentration of the active metabolite is a fundamental mechanism of ifosfamide resistance.

Enzymatic Mechanisms of Resistance Related to Increased Detoxification

The enzymatic machinery responsible for metabolizing ifosfamide plays a central role in the development of resistance. Variations in the expression and activity of specific enzymes can alter the metabolic fate of the drug, favoring detoxification over activation.

The bioactivation and detoxification of ifosfamide are primarily catalyzed by hepatic CYP isoforms, with CYP3A4 and CYP2B6 being the major contributors and CYP2A6 playing a minor role. nih.govclinpgx.org These enzymes are responsible for both the therapeutic 4-hydroxylation and the inactivating N-dechloroethylation. nih.govnih.gov Therefore, their level of expression is a critical factor.

Resistance can emerge from the overexpression of enzymes that preferentially drive detoxification. For instance, while CYP3A4 is involved in both pathways, its activity can lead to the formation of toxic metabolites. nih.govclinpgx.org Furthermore, overexpression of aldehyde dehydrogenases (ALDH1A1 and ALDH3A1) is also thought to contribute to ifosfamide resistance. nih.govclinpgx.org These enzymes act on aldoifosfamide (B1666837), an intermediate in the activation pathway, converting it into the inactive metabolite carboxyifosfamide (B1208611) instead of allowing its spontaneous conversion to the active IPM. nih.govclinpgx.org This effectively shunts the metabolic process away from the therapeutic pathway.

| Enzyme | Primary Role in Ifosfamide Metabolism | Implication in Drug Resistance |

|---|---|---|

| CYP3A4 | Major enzyme for both 4-hydroxylation (activation) and N-dechloroethylation (detoxification). nih.govclinpgx.org | Upregulation can increase overall metabolism. The balance of its activity towards activation vs. detoxification is critical. Preferentially metabolizes the R-enantiomer. nih.govnih.gov |

| CYP2B6 | Significant enzyme for both activation and detoxification pathways. nih.govclinpgx.org | Activity is more directed toward the S-enantiomer, which has a higher clearance via detoxification. nih.gov Increased expression could shift the overall balance toward inactivation. |

| CYP2A6 | Minor contributor to ifosfamide metabolism. nih.gov | Contributes to the overall metabolic profile, but its specific role in resistance is less defined than CYP3A4/2B6. |

| ALDH1A1/3A1 | Detoxifies aldoifosfamide (an intermediate in the activation pathway) to an inactive metabolite. nih.govclinpgx.org | Overexpression is a significant resistance mechanism, as it prevents the formation of the final active compound, IPM. nih.govclinpgx.org |

Ifosfamide is administered as a racemic mixture of two enantiomers, (R)-ifosfamide and (S)-ifosfamide, and their metabolism is highly stereoselective. nih.gov The kinetics of the enzymes involved differ significantly for each enantiomer, which has a profound impact on the ratio of active to inactive metabolites.

In vitro studies have shown that CYP3A4 preferentially metabolizes (R)-ifosfamide via the activating 4-hydroxylation pathway. nih.govnih.gov Conversely, the metabolism of (S)-ifosfamide shows a higher intrinsic metabolic clearance through the N-dechloroethylation (detoxification) reaction. nih.gov This enantioselective difference means that the (S)-isomer is more likely to be converted into inactive metabolites like this compound. nih.gov

Cellular and Molecular Responses to Increased Detoxification Activity

Resistance to ifosfamide driven by enhanced detoxification is reflected in distinct changes at the cellular and molecular levels. These changes can involve altered gene expression profiles and epigenetic modifications that regulate the metabolizing enzymes.

Analyzing the gene expression profiles of cancer cells that have developed resistance to ifosfamide provides insight into the molecular underpinnings of this phenomenon. Studies on ifosfamide-resistant cancer cell models have identified specific genes that are differentially expressed compared to their drug-sensitive counterparts.

For example, in a study using an osteosarcoma (U2OS) cell line with induced resistance to ifosfamide, gene analysis revealed differentiated expression of several genes related to cell cycle control and differentiation. nih.govnih.gov Resistant cells showed altered expression of genes such as EPB41L3, GADD45A, IER3, OXCT1, UBE2L6, UBE2A, ALPL, and EFNB2. nih.govnih.gov The downregulation of tumor suppressor genes like EPB41L3 and the altered expression of genes involved in cell proliferation and metabolism in the resistant cells suggest a more aggressive tumor profile accompanies the development of resistance. nih.gov

| Gene | Function | Expression Change in Resistant Cells |

|---|---|---|

| EPB41L3 | Tumor suppressor, inhibits cell proliferation | Downregulated |

| GADD45A | Cell cycle control, DNA repair | No expression detected |

| IER3 | Influences cell proliferation and survival pathways | Differentiated expression |

| OXCT1 | Metabolism of ketone bodies | Suppressed |

| ALPL | Bone matrix mineralization | Downregulated |

| EFNB2 | Regulates cell migration and angiogenesis | Differentiated expression |

Epigenetic regulation, which involves changes in gene expression without altering the DNA sequence, is a key mechanism in cancer development and drug resistance. nih.govresearchgate.net These modifications, including DNA methylation and histone modifications, can control the expression of the CYP450 enzymes responsible for ifosfamide metabolism. nih.govnih.gov

The expression of CYP3A4, a major ifosfamide-metabolizing enzyme, is known to be regulated by the methylation of CpG islands in its promoter region. nih.gov Studies have shown that hypermethylation of these regulatory regions is associated with suppressed gene expression. researchgate.net Therefore, increased methylation of the CYP3A4 gene promoter in cancer cells could lead to reduced enzyme levels, altering the metabolic capacity and potentially contributing to resistance. Similarly, histone modifications and the activity of non-coding RNAs have been shown to regulate the expression of CYP2B6. researchgate.netresearchgate.net Epigenetic silencing of a CYP gene that favors the activation pathway, or the epigenetic upregulation of a gene that favors detoxification, could fundamentally shift the metabolic balance toward the formation of this compound and other inactive metabolites, thereby promoting drug resistance. nih.gov

Strategies to Modulate Detoxification Pathways to Enhance Efficacy (Theoretical Framework)

Given the lack of specific information on this compound, a theoretical framework to modulate its formation cannot be directly established. However, strategies to modulate the broader N-dechloroethylation pathway of ifosfamide, which is a known resistance mechanism, can be considered. These strategies are theoretical in the context of specifically targeting a downstream, uncharacterized metabolite, but are based on established principles of pharmacology.

| Theoretical Strategy | Mechanism of Action | Potential Outcomes | Key Research Areas |

| Enzyme Inhibition | Selective inhibition of the specific cytochrome P450 isoenzymes responsible for the formation of this compound (currently unknown). | Increased shunting of ifosfamide towards the 4-hydroxylation activation pathway, potentially overcoming resistance. | Identification of the specific enzymes involved in the formation of this compound; development of selective inhibitors. |

| Genetic Polymorphism Screening | Identifying patients with genetic variations in metabolic enzymes that may lead to higher production of this compound. | Personalized medicine approaches to ifosfamide dosing and treatment selection. | Pharmacogenomic studies to correlate genetic markers with metabolite formation and treatment outcomes. |

| Competitive Substrate Administration | Co-administration of a non-toxic compound that is preferentially metabolized by the enzymes responsible for this compound formation. | Saturation of the metabolic pathway, leading to a greater proportion of ifosfamide being activated. | Screening for and preclinical testing of potential competitive substrates. |

Table 1: Theoretical Strategies to Modulate Ifosfamide Detoxification

It is crucial to reiterate that these are broad, theoretical approaches to modulating ifosfamide detoxification. Their specific application to this compound is contingent on future research elucidating its formation and role in drug resistance.

Future Research Directions and Methodological Advances in 2,3 Didechloroethyl Ifosfamide Research

Development of Novel Analytical Techniques for Enhanced Metabolite Profiling

A significant hurdle in ifosfamide (B1674421) research has been the accurate and sensitive detection of its numerous metabolites in complex biological matrices. nih.gov While traditional methods like gas chromatography (GC) and high-performance liquid chromatography (HPLC) have been employed, future research will increasingly rely on more advanced and sensitive analytical platforms. nih.govmtc-usa.com

The development of high-performance liquid chromatography-electrospray ionization mass spectrometry (HPLC-ESI-MS) has provided a specific and sensitive assay for the simultaneous quantification of ifosfamide and its N-dechloroethylated metabolites, N2-deschloroethylifosfamide and N3-deschloroethylifosfamide. nih.gov Further advancements are being made with the use of ultra-performance liquid chromatography linked to electrospray ionization quadrupole time-of-flight mass spectrometry (UPLC-ESI-QTOFMS). psu.edu This technology offers high resolution and mass accuracy, enabling the profiling and identification of a wide array of metabolites, including novel ones, from biological samples. psu.edunih.gov

Future efforts will likely focus on:

Improving Sensitivity and Simplicity: There is a continuous need to enhance the simplicity and sensitivity of analytical methods, particularly for detecting reactive and unstable metabolites like isophosphoramide mustard and acrolein. nih.gov

High-Resolution Mass Spectrometry (HR-MS): The application of HR-MS allows for the confident determination of the elemental composition of metabolites, which is critical for structural elucidation. nih.gov Data mining techniques such as mass defect filtering can help distinguish drug-related material from complex background matrices, facilitating the discovery of previously unknown metabolites. nih.gov

Integrated Platforms: Combining various analytical techniques will provide a more comprehensive profile of ifosfamide metabolism. The goal is to create a single analytical workflow that can capture the full spectrum of metabolites, from the parent drug to its various activated, detoxified, and reactive downstream products.

Advanced Computational Modeling for Predicting Metabolic Pathways and Enzyme Interactions

In silico approaches are becoming indispensable for predicting the metabolic fate of xenobiotics, including ifosfamide. pensoft.net Advanced computational modeling offers a powerful tool to simulate and predict the complex interactions between ifosfamide, its metabolites, and metabolizing enzymes, thereby guiding further experimental investigation.

Future research in this area will involve:

Molecular Docking and Dynamics Simulations: These models can predict how ifosfamide and its enantiomers bind to the active sites of cytochrome P450 (CYP) enzymes like CYP3A4 and CYP2B6. nih.govnih.gov This can help explain the observed substrate specificity and the preference for either 4-hydroxylation (activation) or N-dechloroethylation (detoxification/toxification). nih.govtandfonline.com

Quantitative Structure-Activity Relationship (QSAR) Models: By analyzing the structural features of ifosfamide and its analogues, QSAR models can predict their metabolic stability and the likelihood of forming specific metabolites, including the dechloroethylated species.

Systems Biology Modeling: Integrating pharmacokinetic and metabolic data into comprehensive mathematical models can simulate the dynamics of ifosfamide metabolism over time. nih.gov These models can help predict how factors like enzyme induction or inhibition might shift the balance between the activation and dechloroethylation pathways. nih.gov Such predictive models are crucial for understanding the significant interpatient variability reported in ifosfamide biotransformation. clinpgx.org

Integration of Omics Technologies for Comprehensive Metabolic Pathway Mapping

A systems-level understanding of ifosfamide metabolism requires the integration of multiple "omics" technologies. nih.gov This holistic approach provides a more complete and dynamic picture of the cellular response to the drug, moving beyond the analysis of a few specific enzymes or metabolites. agilebiofoundry.org

Key omics technologies and their integration include:

Metabolomics: As the direct signature of biochemical activity, metabolomics provides a comprehensive profile of all small-molecule metabolites in a biological sample. nih.gov UPLC-ESI-QTOFMS-based metabolomics has already been used to compare the metabolic profiles of ifosfamide and its isomer cyclophosphamide, revealing that ifosfamide preferentially undergoes N-dechloroethylation. psu.edu

Transcriptomics: This technology analyzes the expression of thousands of genes simultaneously. Transcriptomic analysis of cells or tissues exposed to ifosfamide can reveal which genes, particularly those encoding for metabolizing enzymes (e.g., CYPs) and transporters, are upregulated or downregulated. mdpi.com

Proteomics: By quantifying the levels of proteins, proteomics can confirm whether changes in gene expression (observed in transcriptomics) translate to changes in the abundance of functional enzymes and other proteins involved in the metabolic pathways. nih.gov

The integration of these datasets, often referred to as multi-omics analysis, allows researchers to construct detailed metabolic pathway maps. nih.govf1000research.com For instance, an increase in CYP3A4 mRNA (transcriptomics) and protein levels (proteomics) could be directly correlated with an increase in specific ifosfamide metabolites (metabolomics), providing a clear and comprehensive map of the metabolic pathway. researchgate.net

Elucidation of Regulatory Networks Governing Detoxification Enzyme Expression

The expression and activity of enzymes responsible for ifosfamide metabolism are tightly controlled by complex regulatory networks. Understanding these networks is key to explaining the variability in drug response and toxicity. A major pathway for ifosfamide inactivation involves N-dechloroethylation reactions. nih.gov

Future research will focus on:

Xenobiotic Receptors: Ifosfamide is known to induce its own metabolism by activating the pregnane (B1235032) X receptor (PXR), which in turn upregulates the expression of CYP3A4. nih.govclinpgx.org Further studies are needed to identify other nuclear receptors and transcription factors that regulate the expression of CYP3A4, CYP2B6, and other enzymes involved in dechloroethylation.

Stress Response Pathways: The N-dechloroethylation of ifosfamide produces chloroacetaldehyde, a toxic metabolite. nih.govresearchgate.net This can trigger cellular stress responses, such as the NRF2-mediated oxidative stress response pathway. mdpi.comresearchgate.net Investigating how these pathways are activated and whether they, in turn, regulate the expression of detoxification enzymes like aldehyde dehydrogenases (ALDHs) is a critical area of research. nih.gov

Upstream Regulators: Microarray experiments have begun to identify common upstream regulators, such as interferon regulatory factor 7 (IRF7), that are modulated in both the liver and kidney following ifosfamide administration. mdpi.comresearchgate.net Elucidating the role of these master regulators can provide insights into the systemic toxicological response and the coordinated expression of detoxification enzymes across different organs. researchgate.net

Investigation of Stereospecificity's Impact on Metabolite Formation and Downstream Effects

Ifosfamide is administered as a racemic mixture of two enantiomers, (R)-ifosfamide and (S)-ifosfamide, which are metabolized differently in the body. nih.gov This stereoselectivity has significant clinical implications, as it dictates the balance between therapeutic activation and the formation of toxic metabolites. clinpgx.orgresearchgate.net

Detailed research has shown that the metabolic pathways are highly enantioselective:

(R)-Ifosfamide: This enantiomer is preferentially metabolized via 4-hydroxylation, the primary activation pathway that leads to the formation of the ultimate alkylating agent, isophosphoramide mustard. nih.govresearchgate.netnih.gov

(S)-Ifosfamide: In contrast, this enantiomer is preferentially biotransformed through N-dechloroethylation at both the N2 and N3 positions. nih.govresearchgate.netnih.gov This pathway leads to the formation of dechloroethylated metabolites and the toxic byproduct chloroacetaldehyde. nih.gov

The primary enzymes involved also exhibit stereospecific preferences. CYP3A4 is the major enzyme responsible for the metabolism of both enantiomers in the human liver, but it preferentially supports the formation of (R)-4-hydroxyifosfamide. nih.govtandfonline.comtandfonline.com Conversely, CYP2B6 shows a preference for metabolizing the (S)-enantiomer, leading to the generation of (S)-dechloroethylated products. nih.govtandfonline.comtandfonline.com

Future investigations will aim to fully understand the downstream consequences of this stereospecific metabolism. This includes exploring how the differential production of metabolites from (R)- and (S)-ifosfamide contributes to inter-individual differences in both anti-tumor efficacy and the incidence and severity of toxicities. nih.gov

| Enzyme Family | Preferred Substrate (Enantiomer) | Preferred Metabolic Pathway | Primary Metabolite Formed |

| CYP3A4 | (R)-Ifosfamide | 4-Hydroxylation | (R)-4-hydroxyifosfamide |

| CYP2B6 | (S)-Ifosfamide | N-dechloroethylation | (S)-N2-dechloroethylifosfamide, (S)-N3-dechloroethylifosfamide |

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing 2,3-Didechloroethyl-ifosfamide with high purity, and how can researchers validate its structural integrity?

- Methodological Answer : Synthesis should follow optimized dechlorination and alkylation steps under inert conditions to prevent degradation. Validate purity using HPLC (≥98% purity threshold) and confirm structure via NMR (¹H/¹³C) and mass spectrometry. Cross-reference spectral data with published literature to resolve ambiguities. Document solvent systems, reaction temperatures, and purification steps rigorously to ensure reproducibility .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties in preclinical studies?

- Methodological Answer : Use differential scanning calorimetry (DSC) for thermal stability analysis and dynamic vapor sorption (DVS) for hygroscopicity. Pair these with X-ray crystallography to confirm polymorphic forms. For solubility, employ shake-flask methods in biorelevant media (e.g., FaSSIF/FeSSIF). Report deviations from standard conditions (e.g., pH, temperature) to contextualize data variability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported metabolic pathways of this compound across different in vitro models?

- Methodological Answer : Perform comparative studies using hepatocyte models (human vs. rodent) and isotope-labeled analogs to track metabolite formation. Integrate LC-MS/MS data with kinetic modeling to identify species-specific enzymatic activity. Validate findings using CRISPR-engineered cell lines lacking specific CYP450 isoforms. Address discrepancies by contextualizing experimental conditions (e.g., incubation time, substrate concentration) .

Q. What strategies are optimal for designing in vivo toxicity studies to distinguish between off-target effects and parent-compound-related toxicity?

- Methodological Answer : Use dose-ranging studies with pharmacokinetic (PK) monitoring to correlate plasma concentrations with adverse effects. Employ metabolite profiling (via high-resolution MS) to isolate toxicophores. Include control groups dosed with structurally related analogs lacking the didechloroethyl moiety. Apply histopathology and biomarker analysis (e.g., ALT/AST for hepatotoxicity) to differentiate mechanisms .

Q. How should researchers address conflicting data on the stability of this compound in aqueous buffers during long-term storage?

- Methodological Answer : Conduct forced degradation studies under varied pH, temperature, and light conditions. Use stability-indicating HPLC methods to quantify degradation products. Apply Arrhenius kinetics to predict shelf-life and validate with real-time stability data. Document buffer composition (e.g., ionic strength, antioxidants) to identify critical variables .

Guidelines for Literature Review & Data Interpretation

- Comparative Analysis : Use systematic review frameworks to evaluate conflicting data. Classify studies by experimental design (e.g., in vitro vs. in vivo) and highlight methodological divergences (e.g., assay sensitivity, model systems) .

- Handling Contradictions : Apply iterative triangulation—combine computational (QSAR), in vitro, and in vivo data—to resolve ambiguities. Prioritize studies with transparent protocols and independent validation .

- Ethical Reporting : Disclose all modifications to established protocols (e.g., altered dosing regimens) and their potential impact on results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.